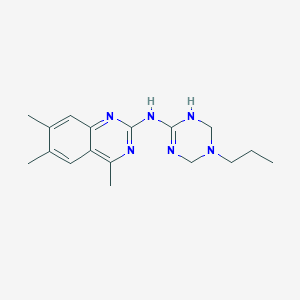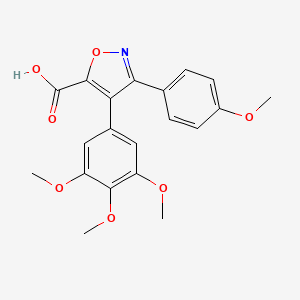![molecular formula C18H20BrN5O2 B11035920 Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11035920.png)
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed multicomponent condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . This reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Cyclohexyl (7S)-7-{4-[(3-bromophenyl)methoxy]-3-methoxyphenyl}-5-methyl-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the presence of a bromophenyl group and a cyclohexyl moiety. These structural elements contribute to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C18H20BrN5O2 |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20BrN5O2/c1-11-15(17(25)26-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)24-18(20-11)21-22-23-24/h7-10,14,16H,2-6H2,1H3,(H,20,21,23) |
Clé InChI |
CXKBQNRSYBHJEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)OC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11035838.png)
![ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate](/img/structure/B11035848.png)
![dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazin o[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine](/img/structure/B11035853.png)
![N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11035865.png)
![1-(4-fluorobenzyl)-4-[(4-fluorobenzyl)carbamoyl]-3-(2-oxopropyl)-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11035876.png)
![(5Z)-5-(8'-fluoro-6'-methyl-2'-oxo-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinolin]-1'(2'H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11035883.png)
![3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde](/img/structure/B11035885.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11035888.png)
![1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B11035893.png)
![dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035897.png)
![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11035898.png)
![N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide](/img/structure/B11035904.png)


